molecular formula C22H30O5 B2580148 7-Ethoxyrosmanol CAS No. 111200-01-2

7-Ethoxyrosmanol

Cat. No.: B2580148
CAS No.: 111200-01-2
M. Wt: 374.477
InChI Key: HEUIVINVBVPWCU-VQQMMKBISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyrosmanol typically involves the ethoxylation of rosmanol, a naturally occurring diterpene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent under acidic or basic conditions to facilitate the substitution at the C-7 position .

Industrial Production Methods: Industrial production of this compound may involve the extraction of rosmanol from plant sources followed by chemical modification. The process includes:

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxyrosmanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethoxyrosmanol has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the ethoxyl group at the C-7 position, which enhances its hydrophobicity and potentially its bioavailability. This modification also influences its antioxidant activity, making it distinct from its parent compound, rosmanol .

Properties

IUPAC Name

(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUIVINVBVPWCU-WEMPKCCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the antioxidant properties of 7-Ethoxyrosmanol and how do they compare to other similar compounds?

A1: this compound displays strong antioxidant activity, confirmed by assays like Trolox equivalent antioxidant capacity (TEAC), ferric-ion reducing antioxidant parameter (FRAP), and oxygen radical absorbance capacity (ORAC) []. Notably, it exhibits a low oxidation potential (Epa = 0.11 V) compared to other compounds like carnosol and carnosic acid, suggesting potent antioxidant power []. This activity is attributed to structural features such as multiple hydroxyl (OH) groups, conjugation, and a lactone ring [].

Q2: Besides antioxidant effects, does this compound have other potential therapeutic applications?

A2: Research suggests this compound might have antitumor properties. In studies on neuroblastoma cells, it showed significant cytotoxicity and induced apoptosis, possibly by degrading procaspase-3 and -9 []. It also influenced cell cycle progression, causing arrest in the G2/M phase [].

Q3: How does the structure of this compound contribute to its activity?

A3: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided literature, research points to the importance of multiple OH groups, conjugation, and the lactone ring for its antioxidant activity []. Comparing its structure to other active compounds like rosmanol and carnosol reveals these shared features, suggesting their role in free radical scavenging and electrochemical behavior []. Further research is needed to fully elucidate the SAR of this compound and explore modifications that could enhance its properties.

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